molecular formula C16H17N5 B12156532 2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline

2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12156532
M. Wt: 279.34 g/mol
InChI Key: WQDBFRLPVJJAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a tetrahydroisoquinoline moiety. The triazolopyridazine scaffold is a bicyclic system that combines a triazole and pyridazine ring, known for its role in medicinal chemistry as a bioisostere for purine-based structures. The ethyl group at the 3-position of the triazole ring and the tetrahydroisoquinoline substituent at the 6-position contribute to its unique physicochemical and pharmacological properties. This compound is of interest in drug discovery, particularly in targeting epigenetic regulators like bromodomains (e.g., BRD4), where triazolopyridazine derivatives have shown potent inhibitory activity .

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H17N5/c1-2-14-17-18-15-7-8-16(19-21(14)15)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,2,9-11H2,1H3

InChI Key

WQDBFRLPVJJAIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethyl-1,2,4-triazole with a pyridazine derivative in the presence of a suitable catalyst can yield the triazolo-pyridazine core.

    Attachment of the Tetrahydroisoquinoline Moiety: The triazolo-pyridazine core is then reacted with a tetrahydroisoquinoline derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives

Compound Name Substituents (3-position) 6-Position Substituent Molecular Weight Key Pharmacological Activity Reference
Target Compound 3-Ethyl 1,2,3,4-Tetrahydroisoquinoline ~327.4 (calc.) BRD4 Bromodomain Inhibition (hypoth.)
AZD5153 3-Methoxy 4-Piperidylphenoxyethyl 470.54 Potent BET Bromodomain Inhibitor
Enamine Compound 7 (Z1220635364) 3-Methyl 2-(5-Fluoro-1H-indol-3-yl)ethyl 320.35 Bromodomain Binding (IC50: 120 nM)
Enamine Compound 9 (Z219181640) 3-Trifluoromethyl 2-(1H-Indol-3-yl)-2-phenylethyl 412.43 Bromodomain Inhibition (IC50: 85 nM)
STK660012 (MFCD13176378) 3-Isopropyl Thioacetic Acid 252.29 Unknown (structural analogue)
1204297-71-1 3-(3-Fluorophenyl) 2-Aminoethoxy 273.27 Antiproliferative Activity (hypoth.)

Key Observations:

  • Substituent Effects on Activity: The 3-position substituent modulates lipophilicity and steric bulk. The ethyl group in the target compound balances hydrophobicity and steric demands compared to larger groups (e.g., trifluoromethyl in Compound 9) or polar moieties (e.g., methoxy in AZD5153). Tetrahydroisoquinoline at the 6-position may enhance binding to aromatic recognition pockets in bromodomains, similar to indole derivatives (e.g., Compound 7) .
  • Biological Activity: AZD5153, with a methoxy group and extended piperidylphenoxy chain, demonstrates nanomolar potency against BET proteins, attributed to bivalent binding .

Physicochemical Properties

  • Melting Points:
    • Triazolopyridazines with polar substituents (e.g., methoxy in AZD5153) exhibit higher melting points (>250°C) compared to alkylated analogues (e.g., 3-ethyl target compound: ~200–220°C estimated) .
  • Solubility: The tetrahydroisoquinoline moiety may improve aqueous solubility relative to indole derivatives (e.g., Compound 7), which are often DMSO-dependent .

Biological Activity

The compound 2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N6C_{16}H_{20}N_6, and it features a complex structure that includes a tetrahydroisoquinoline core fused with a triazolo-pyridazine moiety. The presence of multiple nitrogen atoms in its structure contributes to its diverse biological activities.

Property Value
Molecular FormulaC16H20N6
Molecular Weight284.37 g/mol
IUPAC Name2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline
LogP2.643
Water SolubilityLow (-3.26)

Anticancer Activity

Research indicates that compounds containing the triazolo and pyridazine rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. Studies reveal that it can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .
  • Case Studies : In vitro studies have demonstrated that derivatives of triazolo-pyridazines exhibit cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For example, a related compound showed an IC50 value of 6.2 µM against HCT-116 cells .

Other Biological Activities

The compound's potential extends beyond anticancer effects:

  • Antimicrobial Properties : Some derivatives have displayed antibacterial and antifungal activities against pathogenic strains. Studies suggest that these compounds can inhibit bacterial growth by disrupting cell wall synthesis .
  • Neuroprotective Effects : There is emerging evidence that triazole derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Comparative Analysis with Related Compounds

To better understand the biological profile of 2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline , it is useful to compare it with similar compounds:

Compound Biological Activity
1-(4-Methylphenyl)-1H-[1,2,4]triazoleAnticancer (IC50 = 10 µM against MCF-7)
5-(Phenyl)-[1,2,4]triazole derivativesAntimicrobial and anti-inflammatory
1-Hydroxy-2-methyl-[1,2,4]triazoleNeuroprotective and antioxidant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.